1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid (CAS: 385403-97-4) is a sulfonamide-substituted piperidine derivative with the molecular formula C₁₂H₁₄FNO₄S and a molecular weight of 287.31 g/mol . It is synthesized via sulfonylation of the piperidine ring, typically involving reactions with 4-fluorophenyl sulfonyl chloride under basic conditions . The compound is characterized by a 4-fluorophenyl sulfonyl group attached to the nitrogen of the piperidine ring and a carboxylic acid substituent at the 3-position. It is reported to have a purity of 95% and is stored at +4°C for stability .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGAHHBWFRTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385403-97-4 | |
| Record name | 1-(4-fluorobenzenesulfonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Sulfonation of Piperidine-3-carboxylic Acid
Route 1 begins with nipecotic acid, leveraging its secondary amine for sulfonation:
- Protection of the carboxylic acid : To prevent undesired side reactions, the carboxylic acid is esterified (e.g., methyl ester) using thionyl chloride and methanol.
- Sulfonation : The protected piperidine reacts with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl.
- Deprotection : The ester is hydrolyzed under basic conditions (NaOH/EtOH) to regenerate the carboxylic acid.
Typical Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Protection | SOCl₂, MeOH | 0–25°C | 85% |
| Sulfonation | 4-Fluorobenzenesulfonyl chloride, Et₃N | 25°C | 72% |
| Deprotection | NaOH, EtOH | Reflux | 90% |
This route offers simplicity but requires careful handling of hygroscopic intermediates.
Cyclization of Amino Alcohol Precursors
Route 2 constructs the piperidine ring de novo:
- Amino alcohol preparation : 5-Aminopentan-1-ol is treated with ethyl acrylate via Michael addition to form a β-amino ester.
- Cyclization : Intramolecular nucleophilic attack under acidic conditions (HCl) yields the piperidine-3-carboxylate ester.
- Sulfonation and hydrolysis : Analogous to Route 1.
Advantages : Avoids pre-formed nipecotic acid, enabling modular substitution patterns.
Challenges : Lower overall yield (58%) due to competing polymerization during cyclization.
Optimization of Reaction Parameters
Sulfonation Efficiency
The sulfonation step is critical. Excess 4-fluorobenzenesulfonyl chloride (1.5 equiv) and slow reagent addition minimize di-sulfonation byproducts. Solvent screening reveals dichloromethane outperforms THF or DMF in selectivity.
Catalytic Enhancements
Incorporating DMAP (4-dimethylaminopyridine) as a catalyst accelerates sulfonation, reducing reaction time from 12 h to 4 h.
Purification Strategies
Crude product purification via recrystallization (ethanol/water) achieves 95% purity, while silica gel chromatography is reserved for analytical-grade material.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 157–159°C | |
| Density | 1.4 g/cm³ | |
| Solubility | Sparingly soluble in H₂O; soluble in DMSO |
Applications and Derivatives
The compound serves as a key intermediate in pharmaceuticals, particularly kinase inhibitors and neuroactive agents. Patent US8697876B2 highlights its utility in synthesizing benzamide derivatives with anticonvulsant properties.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid has shown potential in medicinal chemistry due to its structural characteristics, which may contribute to the development of novel therapeutic agents. The presence of the sulfonyl group is particularly noteworthy as it can enhance bioactivity by improving solubility and metabolic stability.
Case Studies:
- Anticancer Research: Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties by inhibiting specific cancer cell lines. The sulfonyl group may play a crucial role in modulating interactions with biological targets.
- Neuropharmacology: Research indicates that piperidine-based compounds can influence neurotransmitter systems, making them candidates for developing treatments for neurological disorders.
Material Science Applications
The compound's unique chemical structure allows for potential applications in material science, particularly in the development of advanced polymers and coatings.
Case Studies:
- Polymer Synthesis: The incorporation of sulfonyl groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.
- Coatings Development: Compounds similar to this compound have been explored for use in coatings that require enhanced chemical resistance and durability.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound belongs to a broader class of piperidine-3-carboxylic acid derivatives functionalized with sulfonamide groups. Structural analogs differ in:
- Sulfonyl substituents : Fluorophenyl, nitrophenyl, heterocyclic, or alkyl groups.
- Positional isomerism : Fluorine substitution on the phenyl ring (para vs. meta) or carboxylic acid placement on the piperidine (3- vs. 4-position).
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Related compounds in show melting points between 132–230°C , suggesting high crystallinity. The isoxazole derivative (CAS 875163-82-9) has moderate aqueous solubility (>43.2 µg/mL), likely due to its heterocyclic group .
- The 3-nitrophenyl analog (CAS 321970-60-9) has higher polarity due to the nitro group .
Key Takeaways
Structural Influence : The position of fluorine (para vs. meta) and carboxylic acid (3- vs. 4-position) significantly alters physicochemical and biological properties.
Synthetic Flexibility : Sulfonyl chloride intermediates allow modular synthesis, enabling rapid diversification for structure-activity relationship studies.
Biological Relevance : Fluorinated analogs like this compound are promising candidates for drug discovery due to balanced lipophilicity and metabolic stability .
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid, identified by its CAS number 385403-97-4, is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C₁₂H₁₄FNO₄S
- Molecular Weight : 287.31 g/mol
- CAS Number : 385403-97-4
- Density : 1.4 g/cm³
- Boiling Point : 466.1 °C at 760 mmHg
Antibacterial Activity
Research has indicated that compounds containing the piperidine moiety exhibit noteworthy antibacterial properties. In a study evaluating a series of piperidine derivatives, it was found that several compounds demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound also shows significant enzyme inhibitory activity. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important in various physiological processes and disease mechanisms. The IC50 values for some derivatives were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| Compound 7l | 2.14 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 |
| Compound 7n | Value not specified |
These results indicate that certain derivatives of piperidine can serve as potent inhibitors, which may have implications in treating conditions like Alzheimer's disease through AChE inhibition .
Hypoglycemic Activity
Piperidine derivatives have also been associated with hypoglycemic effects, suggesting potential therapeutic roles in managing diabetes. The presence of the sulfonyl group enhances the pharmacological profile of these compounds, making them candidates for further investigation in glucose metabolism regulation .
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. The study highlighted the structure-activity relationship (SAR) that revealed how modifications to the piperidine ring could enhance antibacterial and enzyme inhibitory activities. Docking studies provided insights into how these compounds interact with target proteins, which is crucial for drug design .
Q & A
Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid?
Methodological Answer: Synthesis typically involves sulfonylation of the piperidine core. A common approach includes:
- Step 1: Reacting piperidine-3-carboxylic acid derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Purification via recrystallization or column chromatography.
- Key Conditions: Temperature control (0–25°C), anhydrous solvents, and Lewis acid catalysts (e.g., ZnCl₂) to enhance sulfonylation efficiency .
- Monitoring: Thin-layer chromatography (TLC) with UV visualization ensures reaction progress and purity .
| Synthetic Step | Conditions | Catalyst/Solvent | Monitoring |
|---|---|---|---|
| Sulfonylation | 0–25°C, anhydrous | Triethylamine, DCM | TLC (UV) |
| Purification | Room temperature | Ethanol/water recrystallization | NMR |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., fluorophenyl substituents, piperidine ring conformation) .
- 19F NMR: Confirms fluorine incorporation and electronic environment .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine ring and sulfonyl group orientation .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry: Acts as a scaffold for protease inhibitors (e.g., targeting viral or bacterial enzymes) due to its sulfonyl group’s electrophilic reactivity .
- Chemical Biology: Used in photoaffinity labeling studies to map enzyme active sites via its fluorophenyl moiety .
- Material Science: Investigated for coordination chemistry applications with transition metals (e.g., Pd or Cu) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility: Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
- Structural Confirmation: Re-analyze batch purity via HPLC-MS to exclude impurities influencing activity .
- Meta-Analysis: Compare literature data using standardized metrics (e.g., IC₅₀ values) and adjust for assay conditions (pH, temperature) .
Q. What strategies optimize synthesis yield and purity for large-scale production?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance sulfonylation efficiency .
- Solvent Optimization: Replace DCM with acetonitrile for improved solubility and reduced side reactions .
- Process Monitoring: Use in-situ FTIR to track reaction intermediates and terminate at optimal conversion .
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Catalyst | ZnCl₂ (0.5 equiv.) | +15% yield |
| Solvent | Acetonitrile | Reduced byproduct formation |
Q. How can structural ambiguities arising from conflicting X-ray and NMR data be resolved?
Methodological Answer:
- Dynamic NMR Studies: Analyze variable-temperature ¹H NMR to detect conformational flexibility in the piperidine ring .
- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental bond angles to validate crystallographic data .
- Synchrotron X-ray Diffraction: High-resolution data (≤0.8 Å) resolves electron density discrepancies .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify binding pockets complementary to the sulfonyl group .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How should researchers address the compound’s instability in aqueous solutions?
Methodological Answer:
- Buffer Optimization: Use phosphate buffers (pH 7.4) over Tris-HCl to minimize hydrolysis of the sulfonyl group .
- Lyophilization: Store as a lyophilized powder at -20°C, reconstituting in anhydrous DMSO immediately before use .
- Stability Assays: Monitor degradation via LC-MS at intervals (0, 24, 48 hrs) under experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
